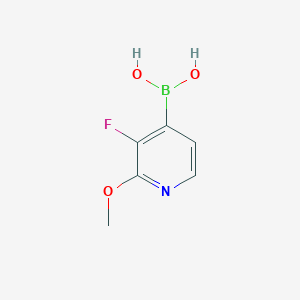

Acide (3-fluoro-2-méthoxypyridin-4-yl)boronique

Vue d'ensemble

Description

(3-Fluoro-2-methoxypyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C6H7BFNO3 and its molecular weight is 170.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Fluoro-2-methoxypyridin-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-2-methoxypyridin-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Acide (3-fluoro-2-méthoxypyridin-4-yl)boronique: est un réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est un outil puissant pour former des liaisons carbone-carbone et est largement utilisée dans la synthèse de composés organiques complexes, y compris les produits pharmaceutiques et les polymères. L'acide boronique agit comme un partenaire nucléophile, se couplant avec des halogénoarènes ou des halogénoalcanes en présence d'un catalyseur au palladium.

Synthèse de composés hétérocycliques

Le motif pyridine présent dans l'this compound est un échafaudage courant dans de nombreux médicaments. Les chercheurs utilisent ce composé pour la synthèse de nouveaux composés hétérocycliques, qui sont essentiels au développement de nouveaux agents thérapeutiques.

Réactifs de fluoration

L'atome de fluor dans l'this compound en fait un réactif de fluoration important . Les composés fluorés possèdent des propriétés uniques et sont importants dans la conception de matériaux présentant des caractéristiques spécifiques, telles qu'une stabilité accrue et une biodisponibilité accrue dans les produits pharmaceutiques.

Thérapie par capture de neutrons du bore (BNCT)

Des composés du bore comme l'this compound peuvent être utilisés dans la thérapie par capture de neutrons du bore . La BNCT est un traitement anticancéreux binaire qui repose sur les réactions de capture et de fission qui se produisent lorsque le bore est irradié par des neutrons thermiques de faible énergie pour produire des particules alpha de haute énergie et des noyaux de lithium en recul.

Diodes électroluminescentes organiques (OLED)

L'électronique organique utilise souvent des acides boroniques dans la synthèse de matériaux pour les OLED . Les propriétés électroniques de l'this compound peuvent être exploitées pour créer des composants qui émettent de la lumière en réponse à un courant électrique.

Capteurs chimiques

Le groupe acide boronique est connu pour sa capacité à former des liaisons covalentes réversibles avec les diols, ce qui rend des composés comme l'this compound utiles dans le développement de capteurs chimiques . Ces capteurs peuvent détecter les sucres et autres analytes biologiques, ce qui est précieux en diagnostics médicaux.

Science des matériaux

En science des matériaux, l'this compound peut être utilisé pour modifier les propriétés de surface des matériaux . Sa capacité à former des liaisons covalentes stables avec divers substrats est exploitée pour créer des revêtements et fonctionnaliser des matériaux pour des applications spécifiques.

Chimie agricole

Les acides boroniques sont également explorés en chimie agricole pour leur rôle potentiel dans la croissance et le développement des plantes . Les interactions spécifiques de l'this compound avec les biomolécules peuvent conduire à la création de nouveaux produits agrochimiques.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biomolecules like peptides, proteins, vitamins, and nucleic acids .

Mode of Action

(3-Fluoro-2-methoxypyridin-4-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This forms a new carbon-carbon bond, enabling the synthesis of complex organic compounds .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds . They can also participate in the construction of therapeutically useful bioconjugates .

Pharmacokinetics

It’s known that boronic acids, in general, have relatively stable and environmentally benign properties , which may influence their bioavailability.

Result of Action

Boronic acids are known to be valuable building blocks in organic synthesis , and their use can lead to the formation of complex organic compounds with potential therapeutic applications .

Action Environment

The action of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the success of SM coupling reactions, in which boronic acids are commonly used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can influence the action, efficacy, and stability of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid.

Propriétés

IUPAC Name |

(3-fluoro-2-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAQIISIRPULKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598387-84-8 | |

| Record name | (3-fluoro-2-methoxypyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

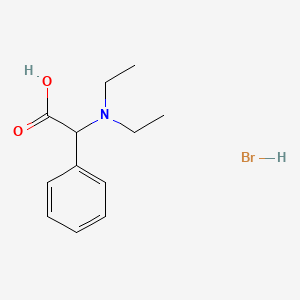

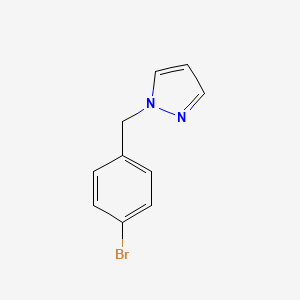

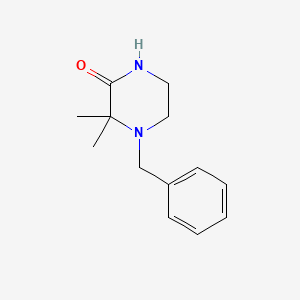

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)

![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)

![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)

![[4-(piperazin-1-yl)phenyl]methanamine](/img/structure/B1522568.png)